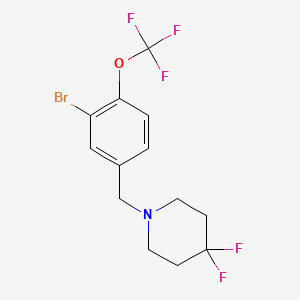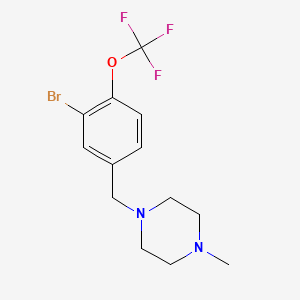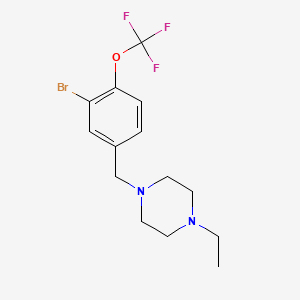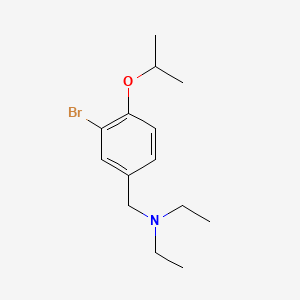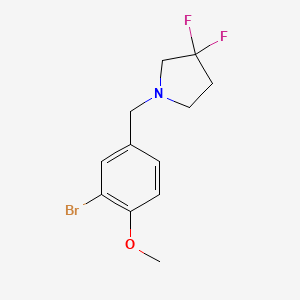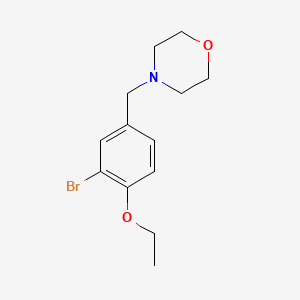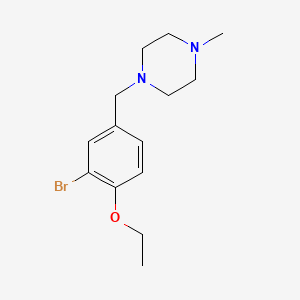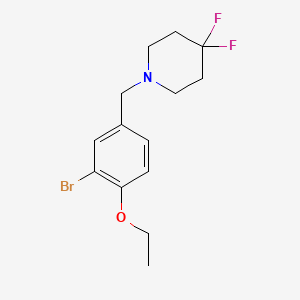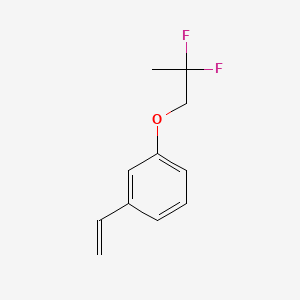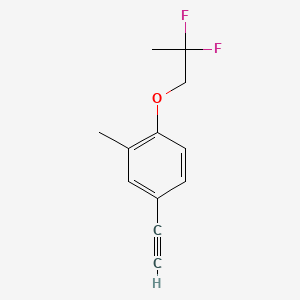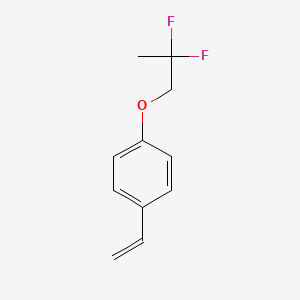
1-(2,2-Difluoropropoxy)-4-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoropropoxy)-4-vinylbenzene is an organic compound characterized by the presence of a difluoropropoxy group attached to a vinylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoropropoxy)-4-vinylbenzene typically involves the reaction of 4-vinylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluoropropoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Bases like sodium hydride (NaH) in aprotic solvents.
Major Products Formed
Epoxides: From oxidation of the vinyl group.
Ethyl derivatives: From reduction of the vinyl group.
Substituted derivatives: From nucleophilic substitution reactions on the difluoropropoxy group.
Applications De Recherche Scientifique
1-(2,2-Difluoropropoxy)-4-vinylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(2,2-Difluoropropoxy)-4-vinylbenzene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the reactive vinyl and difluoropropoxy groups. These groups can interact with molecular targets such as enzymes or receptors, leading to changes in biological activity or material properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-Difluoroethoxy)-4-vinylbenzene
- 1-(2,2-Difluoromethoxy)-4-vinylbenzene
- 1-(2,2-Difluoropropoxy)-4-ethylbenzene
Uniqueness
The presence of the difluoropropoxy group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications .
Propriétés
IUPAC Name |
1-(2,2-difluoropropoxy)-4-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-9-4-6-10(7-5-9)14-8-11(2,12)13/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHZEADCEUZGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C=C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
